molecular formula C41H51ClN8O8S B13847589 N-(7-((R)-3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)piperidin-1-yl)heptyl)-2-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

N-(7-((R)-3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)piperidin-1-yl)heptyl)-2-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

Cat. No.: B13847589
M. Wt: 851.4 g/mol
InChI Key: KJALCZZDMXPTHY-RCEYKGAOSA-N
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Description

“N-(7-(®-3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)piperidin-1-yl)heptyl)-2-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide” is a complex organic compound that features multiple functional groups, including amides, pyrimidines, and piperidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. Each functional group may be introduced through specific reactions, such as:

    Amidation: Formation of amide bonds through the reaction of amines with carboxylic acids or their derivatives.

    Substitution Reactions: Introduction of the chloro and isopropylsulfonyl groups through nucleophilic substitution reactions.

    Cyclization: Formation of the pyrimidine and piperidine rings through cyclization reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products of these reactions would depend on the specific functional groups being targeted. For example, oxidation of the piperidine ring might yield a lactam, while reduction of the pyrimidine ring could yield a dihydropyrimidine.

Scientific Research Applications

This compound could have several applications in scientific research, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.

    Biological Studies: Investigation of its interactions with biological molecules and potential therapeutic effects.

    Materials Science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve:

    Molecular Targets: Interaction with specific proteins, enzymes, or receptors.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(7-(®-3-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)piperidin-1-yl)heptyl)-2-((2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide: Similar compounds might include other amides, pyrimidines, and piperidines with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C41H51ClN8O8S

Molecular Weight

851.4 g/mol

IUPAC Name

N-[7-[(3R)-3-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]piperidin-1-yl]heptyl]-2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

InChI

InChI=1S/C41H51ClN8O8S/c1-26(2)59(56,57)33-17-8-7-15-30(33)46-37-29(42)23-44-41(47-37)45-27-13-12-22-49(24-27)21-10-6-4-5-9-20-43-34(51)25-58-32-16-11-14-28-36(32)40(55)50(38(28)53)31-18-19-35(52)48(3)39(31)54/h7-8,11,14-17,23,26-27,31H,4-6,9-10,12-13,18-22,24-25H2,1-3H3,(H,43,51)(H2,44,45,46,47)/t27-,31?/m1/s1

InChI Key

KJALCZZDMXPTHY-RCEYKGAOSA-N

Isomeric SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)N[C@@H]3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)C

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3CCCN(C3)CCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)N(C6=O)C

Origin of Product

United States

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